2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol
Description
Properties
CAS No. |
36468-16-3 |
|---|---|
Molecular Formula |
C18H38O7S.C4H11NO2 C22H49NO9S |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H38O7S.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;6-3-1-5-2-4-7/h2-18H2,1H3,(H,19,20,21);5-7H,1-4H2 |
InChI Key |
JHBRPYGVCJOJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound can be synthesized through the reaction of dodecyl alcohol with ethylene oxide to form 2-(2-dodecoxyethoxy)ethanol. This intermediate is then further reacted with ethylene oxide to form 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. Finally, the product is sulfated using sulfur trioxide or chlorosulfonic acid to yield 2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate .
-
2-(2-hydroxyethylamino)ethanol
- This compound can be synthesized by the reaction of ethylene oxide with ethanolamine under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods
- Industrial production of these compounds often involves continuous processes with precise control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
-
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- This compound primarily undergoes substitution reactions due to the presence of the sulfate group. It can react with various nucleophiles to form different derivatives .
-
2-(2-hydroxyethylamino)ethanol
- This compound can undergo oxidation, reduction, and substitution reactions. It can be oxidized to form corresponding aldehydes or acids, reduced to form amines, and substituted to form various derivatives .
Common Reagents and Conditions
- Common reagents for these reactions include sulfur trioxide, chlorosulfonic acid, ethylene oxide, and ethanolamine. Reaction conditions typically involve controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
Scientific Research Applications
Chemistry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is widely used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
2-(2-hydroxyethylamino)ethanol: is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine
- These compounds have applications in the formulation of pharmaceuticals and personal care products due to their surfactant properties and ability to modify the solubility of active ingredients .
Industry
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: is used in detergents, emulsifiers, and dispersants in various industrial processes.
2-(2-hydroxyethylamino)ethanol: is used in the production of polymers and resins.
Mechanism of Action
2-[2-(2-Dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate: acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the mixing and solubility of different substances.
2-(2-hydroxyethylamino)ethanol: acts as a nucleophile in chemical reactions, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfate-Based Surfactants
Table 1: Comparison of Alkyl Ether Sulfates
Key Findings :
- Chain Length : Longer alkyl chains (e.g., myristyl in Sodium Myreth Sulfate) enhance hydrophobicity, improving grease removal but reducing solubility .
- Ethoxylation : Higher EO units (e.g., 3 EO in Sodium Lauryl Trioxyethylene Sulfate) increase water solubility and reduce skin irritation compared to lower EO analogs .
- Counterion : Sodium salts (e.g., in Sodium Myreth Sulfate) offer better stability than hydrogen sulfates, which may hydrolyze under acidic conditions .
Ethanolamine Derivatives
Table 2: Comparison of Ethanolamine-Based Compounds
Key Findings :
Stability and Environmental Impact
- Sulfate Esters : Prone to hydrolysis in acidic environments, releasing sulfuric acid and the parent alcohol. Sodium salts (e.g., Sodium Lauryl Trioxyethylene Sulfate) are more stable than hydrogen sulfates .
- Ethanolamines: Stable under neutral conditions but may form nitrosamines in the presence of nitrites, raising regulatory concerns .
- Biodegradability : Ethoxylated sulfates (e.g., C12 AES) degrade faster than branched analogs, while ethoxylated amines show moderate biodegradability .
Q & A
Q. How do these compounds align with green chemistry principles in synthetic applications?
Q. What theoretical frameworks guide the study of these compounds in membrane technologies?
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